ETHYL 2-[(2-{[7-(2-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]-3-PHENYLPROPANOATE
Overview
Description
Ethyl N-({[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetyl)phenylalaninate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a purine core, a fluorobenzyl group, and a phenylalanine derivative, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-{[7-(2-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]-3-PHENYLPROPANOATE typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and various aldehydes.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the purine core.
Thioacetylation: The thioacetyl group is added through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.
Coupling with Phenylalanine Derivative: The final step involves coupling the modified purine core with an ethyl ester of phenylalanine using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the purine core, potentially converting them to alcohols.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the purine core.
Substitution: Various substituted fluorobenzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s ability to undergo multiple types of chemical reactions makes it a candidate for the development of new materials with specific properties.
Biological Research: Its interactions with enzymes and receptors can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which ETHYL 2-[(2-{[7-(2-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]-3-PHENYLPROPANOATE exerts its effects likely involves binding to specific molecular targets such as enzymes or receptors. The purine core may mimic natural nucleotides, allowing the compound to interfere with nucleotide-binding proteins. The fluorobenzyl group could enhance binding affinity through hydrophobic interactions, while the thioacetyl group may participate in covalent modifications of target proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-({[7-(benzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetyl)phenylalaninate: Similar structure but lacks the fluorine atom, which may affect its reactivity and binding properties.
Ethyl N-({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetyl)phenylalaninate: Contains a chlorine atom instead of fluorine, potentially altering its chemical behavior and biological activity.
Uniqueness
The presence of the fluorobenzyl group in ETHYL 2-[(2-{[7-(2-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]-3-PHENYLPROPANOATE distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a unique candidate for various applications.
Properties
IUPAC Name |
ethyl 2-[[2-[7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetyl]amino]-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O5S/c1-4-38-25(36)20(14-17-10-6-5-7-11-17)29-21(34)16-39-26-30-23-22(24(35)32(3)27(37)31(23)2)33(26)15-18-12-8-9-13-19(18)28/h5-13,20H,4,14-16H2,1-3H3,(H,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFEZXRWFPLQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CSC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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